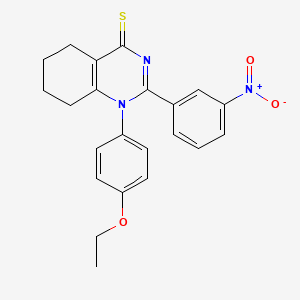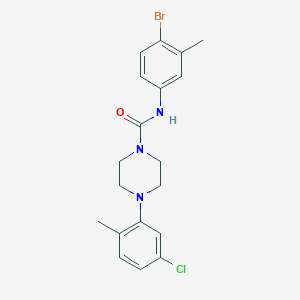![molecular formula C16H16N2O4S2 B2386549 2-[[3-(3-甲氧基苯基)-4-氧代-6,7-二氢噻吩并[3,2-d]嘧啶-2-基]硫代]乙酸甲酯 CAS No. 877655-28-2](/img/structure/B2386549.png)
2-[[3-(3-甲氧基苯基)-4-氧代-6,7-二氢噻吩并[3,2-d]嘧啶-2-基]硫代]乙酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate is a useful research compound. Its molecular formula is C16H16N2O4S2 and its molecular weight is 364.43. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
喹唑啉酮,包括所讨论的化合物,已显示出抗菌特性 。研究人员已经探索了它们作为抗菌剂的潜力,特别是针对细菌菌株。进一步的研究可以调查其具体的作用机制,并评估其对不同细菌物种的疗效。
抗病毒潜力
吲哚衍生物,喹唑啉酮属于这一类,具有多种生物学应用。 一些衍生物表现出抗病毒活性 。研究 2-[[3-(3-甲氧基苯基)-4-氧代-6,7-二氢噻吩并[3,2-d]嘧啶-2-基]硫代]乙酸甲酯的抗病毒潜力可能是有价值的,特别是在病毒感染的背景下。
抗癌特性
喹唑啉酮因其抗癌作用而被研究 。研究人员可以探索该化合物对癌细胞系的影响,评估其细胞毒性,并研究可能参与癌症抑制的途径。
酶抑制
某些喹唑啉酮衍生物表现出酶抑制活性 。研究 2-[[3-(3-甲氧基苯基)-4-氧代-6,7-二氢噻吩并[3,2-d]嘧啶-2-基]硫代]乙酸甲酯是否与特定酶相互作用,可以为其潜在的治疗应用提供见解。
抗 HIV 研究
鉴于抗 HIV 药物的重要性,探索该化合物对 HIV 的活性是值得的。 研究人员可以评估其对病毒复制、蛋白酶抑制或其他相关方面的影响 .
其他生物活性
除了上面提到的之外,喹唑啉酮还因其各种生物活性而被研究。这些包括抗炎、抗氧化和神经保护作用。 研究人员可以探索 2-[[3-(3-甲氧基苯基)-4-氧代-6,7-二氢噻吩并[3,2-d]嘧啶-2-基]硫代]乙酸甲酯是否表现出任何这些特性 .
作用机制
Target of Action
It is known that quinazolinones, a class of compounds to which this molecule belongs, have been proven to be excellent scaffolds in pharmaceutical and medicinal chemistry . They have the potential to act as excellent antibacterial , antiviral , anticancer , enzyme inhibitory , anti-HIV and other biologically active agents .
Mode of Action
The biological activity of quinazolinones depends on their structure, which can be altered using different synthetic approaches .
Biochemical Pathways
Given the broad range of biological activities associated with quinazolinones , it can be inferred that multiple pathways could potentially be affected.
Result of Action
Given the potential biological activities associated with quinazolinones , it can be inferred that the compound could have significant effects at the molecular and cellular levels.
属性
IUPAC Name |
methyl 2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S2/c1-21-11-5-3-4-10(8-11)18-15(20)14-12(6-7-23-14)17-16(18)24-9-13(19)22-2/h3-5,8H,6-7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLFCTFLVQJOLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(3-methoxyphenyl)methyl]-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2386466.png)
![2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2386467.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2386468.png)
![4-({4-[4-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)benzonitrile](/img/structure/B2386472.png)
![Methyl 7-methyl-2-(methylthio)-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2386473.png)
![ethyl 6-(2-methyl-3-nitrobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2386476.png)

![N-(3-chloro-4-methylphenyl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2386480.png)



![N-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2386487.png)
![N-[1-(2,5-dimethoxybenzenesulfonyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2386488.png)
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2386489.png)
